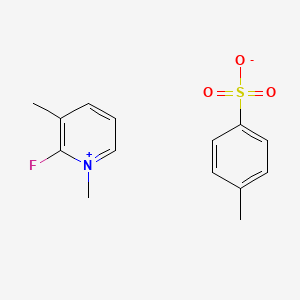

2-Fluoro-1,3-dimethylpyridinium tosylate

描述

Contextual Significance of Fluorinated Organic Molecules in Contemporary Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govresearchgate.net This has led to a surge in the development and application of fluorinated compounds across various scientific disciplines.

Fluorine has become a cornerstone in the design of modern pharmaceuticals. Approximately 20% of all pharmaceuticals on the market contain fluorine, a testament to its beneficial effects. wikipedia.orgnih.gov The high electronegativity and small size of the fluorine atom can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.govacs.org For instance, the carbon-fluorine bond is the strongest single bond in organic chemistry, which often makes molecules more resistant to metabolic degradation, thereby prolonging their therapeutic effect. nih.gov The strategic placement of fluorine can also modulate the acidity (pKa) of nearby functional groups, which is crucial for optimizing a drug's absorption and distribution in the body. wikipedia.org This "fluorine scan" or "fluorine editing" of lead compounds is now a routine strategy in drug discovery. nih.gov

Table 1: Impact of Fluorination on Pharmaceutical Properties

| Property | Effect of Fluorination | Rationale |

|---|---|---|

| Metabolic Stability | Increased | Strong C-F bond resists enzymatic cleavage. nih.gov |

| Bioavailability | Often Increased | Can enhance lipophilicity and membrane permeability. wikipedia.org |

| Binding Affinity | Can be Enhanced | Fluorine can participate in favorable interactions with biological targets. luxembourg-bio.com |

| Acidity (pKa) | Modulated | The strong electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups. wikipedia.org |

The benefits of fluorination extend beyond medicine into agrochemicals and materials science. In agriculture, fluorinated compounds are prevalent in herbicides, insecticides, and fungicides, with approximately 50% of agrochemicals containing fluorine. wikipedia.org Similar to pharmaceuticals, the inclusion of fluorine can enhance the potency, stability, and target specificity of these agents. researchgate.netnih.govresearchscientific.co.uk

In the realm of materials science, fluorinated polymers, or fluoropolymers, are prized for their exceptional properties. uni-mainz.dechem-station.commdpi.com They exhibit remarkable chemical inertness, thermal stability, low friction coefficients, and unique electrical properties. mdpi.com These characteristics make them indispensable in a wide array of high-tech applications, including advanced coatings, fuel cells, lithium-ion batteries, and biomedical devices. chem-station.com

Overview of Pyridinium-Based Reagents in Synthetic Transformations

Pyridinium (B92312) salts are a class of organic compounds derived from the protonation or alkylation of pyridine (B92270). The positively charged pyridinium ring is electron-deficient, which makes these compounds versatile reagents in a variety of organic transformations. They can act as electrophiles, catalysts, and precursors to reactive intermediates like pyridine ylides.

The reactivity of a pyridinium salt can be finely tuned by modifying the substituents on the pyridine ring and by the choice of the counter-anion. For instance, the presence of an electron-withdrawing group at the 2- or 4-position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. This principle is fundamental to the function of many pyridinium-based activating agents. Pyridinium chlorochromate (PCC), for example, is a well-known oxidizing agent used to convert alcohols to aldehydes and ketones.

Historical Development and Evolution of 2-Fluoro-1,3-dimethylpyridinium Tosylate as a Specialized Reagent

The development of this compound is rooted in the pioneering work of Japanese chemist Teruaki Mukaiyama in the 1970s. Mukaiyama and his research group developed a series of onium salts of 2-halopyridines, which came to be known as "Mukaiyama reagents." These reagents were designed to be highly effective condensing agents for the formation of esters (esterification) and amides (amidation) from carboxylic acids and alcohols or amines, respectively. researchscientific.co.uk

The core concept behind the Mukaiyama reagents is the activation of a carboxylic acid. The 2-halopyridinium salt reacts with the carboxylate to form a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, to form the desired ester or amide, with the concomitant formation of a stable pyridone by-product.

属性

IUPAC Name |

2-fluoro-1,3-dimethylpyridin-1-ium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN.C7H8O3S/c1-6-4-3-5-9(2)7(6)8;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXUOPSAHPZTNGS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=C([N+](=CC=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50208110 | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59387-91-6 | |

| Record name | Pyridinium, 2-fluoro-1,3-dimethyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59387-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059387916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-1,3-dimethylpyridinium tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-1,3-dimethylpyridinium tosylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.101 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Preparative Methodologies of 2 Fluoro 1,3 Dimethylpyridinium Tosylate

Strategic Approaches for Pyridinium (B92312) Fluorination Reagent Synthesis

The synthesis of fluorinated pyridinium compounds, a class of valuable reagents in organic chemistry, is approached through several strategic pathways. Historically, the direct fluorination of pyridine (B92270) derivatives using elemental fluorine (typically diluted with an inert gas like N₂) was a primary method. nih.gov This approach can lead to the formation of N-fluoropyridinium salts, which are themselves effective electrophilic fluorinating agents. benthamscience.comnih.gov

A key strategy involves a two-step process to enhance stability and safety. An unstable pyridine·F₂ complex is first formed at low temperatures, which is then converted to a stable, non-hygroscopic N-fluoropyridinium salt through a counteranion exchange with a non-nucleophilic salt, such as sodium triflate. nih.gov This method allows for the creation of a variety of N-fluoropyridinium salts with different counterions (e.g., triflate, tetrafluoroborate). orgsyn.org

The reactivity and fluorinating power of these reagents can be finely tuned by introducing various substituents onto the pyridine ring. orgsyn.org Electron-withdrawing groups generally increase the fluorinating power, while electron-donating groups decrease it. nih.govorgsyn.org This tunability allows for the selective fluorination of a wide range of organic compounds. benthamscience.com Beyond direct fluorination of the nitrogen atom, methods have been developed for the regioselective introduction of fluorine directly onto the pyridine ring's carbon skeleton, which is the case for the title compound. These C-H fluorination reactions often employ transition-metal catalysts or powerful electrophilic fluorinating agents like Selectfluor. cas.cndovepress.comnih.gov

Dedicated Synthetic Pathways to 2-Fluoro-1,3-dimethylpyridinium Tosylate

The synthesis of this compound is not a single reaction but a pathway that requires careful construction of the pyridinium core followed by a specific fluorination step.

Precursor Selection and Reaction Conditions for Pyridinium Tosylate Formation

The logical precursor to the final compound is 1,3-dimethylpyridinium tosylate. The synthesis of this intermediate begins with the selection of appropriate starting materials.

Precursor Selection : The primary precursors are 3-methylpyridine (B133936) (also known as 3-picoline) and a methylating agent that also provides the tosylate counterion. wikipedia.org Methyl tosylate (methyl p-toluenesulfonate) is an ideal reagent for this purpose as it serves as both the source of the methyl group for N-alkylation and the tosylate anion. iucr.orgnih.gov

Reaction Conditions : The formation of the pyridinium tosylate salt is an N-alkylation reaction. This type of reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic methyl group of methyl tosylate. researchgate.net Research on the N-methylation of pyridine derivatives shows that such reactions can be carried out by heating the pyridine substrate with methyl tosylate, often in a solvent like dimethylformamide (DMF). iucr.org Alternatively, for the synthesis of the parent pyridinium tosylate, solvent-free conditions have been employed by directly reacting liquid pyridine with solid p-toluenesulfonic acid. nih.gov

The general reaction is as follows: 3-Methylpyridine + Methyl tosylate → 1,3-Dimethylpyridinium tosylate

Regioselective Fluorination Techniques

Once the 1,3-dimethylpyridinium tosylate precursor is formed, the next critical step is the regioselective introduction of a fluorine atom at the C-2 position. The presence of the positively charged nitrogen atom in the pyridinium ring deactivates the ring towards electrophilic attack but strongly directs substitution to the positions alpha (C-2 and C-6) to the nitrogen.

A highly effective and broadly applicable method for this transformation is direct C-H fluorination using silver(II) fluoride (B91410) (AgF₂). nih.gov This method has been shown to achieve exclusive selectivity for fluorination adjacent to the nitrogen in various pyridine and diazine systems. The reaction proceeds under mild conditions, typically at ambient temperature, and can be completed within an hour. nih.gov

The proposed reaction is: 1,3-Dimethylpyridinium tosylate + AgF₂ → this compound + AgF + HF

Other electrophilic fluorinating reagents, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are also widely used for the fluorination of heterocyclic compounds and could be applied in this context. nih.gov The choice of reagent and conditions is crucial for achieving high regioselectivity and yield.

Optimization of Synthetic Protocols for Yield and Purity

Optimizing the synthesis of this compound involves refining each step to maximize product yield and ensure high purity. This requires careful control over reaction parameters and effective purification techniques.

Key optimization parameters include reaction temperature, time, solvent, and reagent stoichiometry. For instance, in related tosylate syntheses, adjusting temperature and reaction time was found to be critical in minimizing the formation of volatile side-products. Purity is often enhanced through recrystallization of the final product or intermediates. orgsyn.orgnih.gov The use of solvent-free or "grinding" methods, where applicable, can also improve yields and simplify purification by reducing solvent-related waste. sciencemadness.org

The following table outlines key parameters and their potential impact on the synthesis, based on established principles for similar reactions.

| Parameter | Step Affected | Objective | Method of Optimization | Potential Outcome |

|---|---|---|---|---|

| Temperature | N-Alkylation & Fluorination | Increase reaction rate, minimize side reactions | Systematic variation (e.g., 0 °C to 100 °C) | Improved yield and selectivity; prevents decomposition |

| Solvent | N-Alkylation & Fluorination | Ensure solubility of reagents, influence reactivity | Screening polar aprotic (e.g., DMF, Acetonitrile) vs. non-polar solvents or solvent-free conditions | Higher yield, easier product isolation |

| Reagent Stoichiometry | N-Alkylation & Fluorination | Ensure complete conversion, avoid excess reagent | Varying molar ratios of reactants (e.g., 1:1, 1:1.2) | Reduced impurities from unreacted starting materials |

| Purification Method | Final Product | Achieve high purity | Recrystallization from a suitable solvent system, column chromatography | Removal of by-products and unreacted precursors, yielding >98% purity |

Green Chemistry Initiatives in the Preparation of Fluorinating Agents

In recent years, significant effort has been directed toward developing more environmentally friendly, or "green," methods for fluorination. dovepress.com These initiatives aim to reduce the use of hazardous materials, minimize waste, and improve energy efficiency. cas.cn

A major focus has been replacing highly toxic and corrosive reagents like elemental fluorine (F₂) and hydrofluoric acid (HF). dovepress.com This has led to the development and use of safer, solid fluorinating agents like Selectfluor. Another key area is the development of catalytic processes. Transition-metal-catalyzed reactions, for example, allow for C-H fluorination under milder conditions and with higher selectivity, reducing energy consumption and by-product formation. cas.cn

Recent advances include C-H fluorination reactions that can be performed in water, a benign and abundant solvent, at room temperature. rsc.org Furthermore, electrochemical fluorination methods, such as the Simons process, offer a reagent-free alternative to using dangerous fluorine gas, although yields can sometimes be lower. dovepress.com These green chemistry approaches represent a significant improvement over traditional methods, making the synthesis of fluorinated compounds like this compound safer and more sustainable. cas.cnrsc.org

Reactivity and Mechanistic Insights of 2 Fluoro 1,3 Dimethylpyridinium Tosylate

Activation of Alcohols for Oxidation to Carbonyl Compounds

2-Fluoro-1,3-dimethylpyridinium tosylate serves as an effective activating agent for primary and secondary alcohols, facilitating their oxidation to the corresponding aldehydes and ketones. This activation is a crucial first step, converting the poor leaving group (-OH) into a highly reactive intermediate that can then be oxidized by a suitable coreactant. The general scheme involves the reaction of the alcohol with the pyridinium (B92312) salt to form an alkoxypyridinium intermediate, which is then subjected to oxidation.

Mechanisms of Alcohol Oxidation Utilizing Dimethyl Sulfoxide (B87167) (DMSO) as a Coreactant

When dimethyl sulfoxide (DMSO) is used as the oxidant, the reaction pathway is analogous to other DMSO-based oxidations, such as the Swern or Moffatt-Pfitzner oxidations. enamine.netsigmaaldrich.comresearchgate.net The process begins with the activation of the alcohol by this compound. The alcohol's oxygen atom performs a nucleophilic attack on the C2 position of the pyridinium ring, displacing the fluoride (B91410). This forms a new, highly reactive alkoxypyridinium salt.

Following this activation, DMSO attacks the sulfur atom of the alkoxypyridinium salt. This leads to the formation of an alkoxydimethylsulfonium salt. researchgate.net In the presence of a base, such as triethylamine, a proton is abstracted from the methyl group of the sulfonium (B1226848) salt, generating a key intermediate known as a sulfur ylide. sigmaaldrich.com This ylide then undergoes a final intramolecular rearrangement through a five-membered cyclic transition state. This concerted step results in the formation of the desired carbonyl compound (aldehyde or ketone), along with dimethyl sulfide (B99878) and 1,3-dimethyl-2-pyridone (B1617472) as byproducts. sigmaaldrich.comresearchgate.net Primary and secondary alcohols have been shown to react with DMSO in the presence of this compound to yield the corresponding aldehydes and ketones in good yields. mdpi.com

Table 1: Oxidation of Various Alcohols using this compound and DMSO Yield data is illustrative of typical DMSO-based oxidations activated by pyridinium salts.

| Alcohol Substrate | Product | Typical Yield (%) |

|---|---|---|

| 1-Octanol (Primary) | Octanal | ~90% |

| Cyclohexanol (Secondary) | Cyclohexanone | ~95% |

| Benzyl alcohol (Primary, Aromatic) | Benzaldehyde | ~92% |

| 2-Heptanol (Secondary) | 2-Heptanone | ~94% |

Role of Hexamethylenetetramine (HMTA) in Alcohol Oxidation Pathways

As an alternative to DMSO, hexamethylenetetramine (HMTA) can be employed as the coreactant for the oxidation, particularly for aromatic alcohols. mdpi.com The initial activation step remains the same: the alcohol reacts with this compound to form the alkoxypyridinium salt.

In the subsequent step, HMTA acts as the oxidant. The reaction between the activated alcohol and HMTA, followed by acid hydrolysis, yields the corresponding carbonyl compound. mdpi.com This method provides a useful alternative to DMSO, expanding the scope and applicability of this oxidation system.

Elucidation of Reaction Intermediates and Transition States in Oxidation Processes

The oxidation process is characterized by several key reaction intermediates. The first and most critical intermediate is the alkoxy-1,3-dimethylpyridinium salt . This species is formed by the nucleophilic substitution of the fluorine on the pyridinium ring by the alcohol. This conversion is essential as it transforms the hydroxyl group into an excellent leaving group (1,3-dimethyl-2-pyridone).

In the DMSO-mediated pathway, the subsequent intermediate is the alkoxydimethylsulfonium salt , which rapidly rearranges to a sulfur ylide upon deprotonation. sigmaaldrich.com The final, decisive step of the oxidation proceeds through a five-membered cyclic transition state . sigmaaldrich.com This transition state facilitates the intramolecular transfer of a proton from the carbon adjacent to the oxygen to the ylide portion, leading to the concerted breakdown of the intermediate into the final products: the carbonyl compound, dimethyl sulfide, and the pyridone byproduct.

Participation in Fluorination Reaction Pathways

Beyond its role in alcohol oxidation, this compound is also recognized for its ability to participate in fluorination reactions. Its chemical structure, featuring a fluorine atom attached to a positively charged aromatic ring, dictates its reactivity as a fluorinating agent.

Electrophilic Fluorination Mechanisms and Substrate Scope

This compound is classified as an electrophilic fluorinating agent. mdpi.com In this role, it acts as a source of an "electrophilic fluorine" atom (formally F+), which can be transferred to a nucleophilic substrate. The mechanism involves the attack of a nucleophile, such as an enolate, carbanion, or other electron-rich species, on the fluorine atom of the pyridinium salt.

During this process, the N-F bond is broken, and a new C-F bond is formed on the substrate. The pyridinium portion of the reagent is converted into the stable byproduct 1,3-dimethyl-2-pyridone. While it is identified as an electrophilic fluorine source, its use is less common compared to more modern and widely used reagents like Selectfluor or N-Fluorobenzenesulfonimide (NFSI). mdpi.com Consequently, its substrate scope is not as extensively documented. However, it is expected to react with a range of soft nucleophiles.

Table 2: Representative Substrate Classes for Electrophilic Fluorination

| Nucleophile Type | Substrate Example | Fluorinated Product Type |

|---|---|---|

| Enolates | Lithium enolate of cyclohexanone | α-Fluoroketone |

| Carbanions | Grignard reagents (R-MgX) | Alkyl fluoride (R-F) |

| Activated Methylene Compounds | Diethyl malonate | Diethyl 2-fluoromalonate |

| Electron-rich Aromatics | Phenols | o- or p-Fluorophenols |

Nucleophilic Fluorination Approaches and Reactivity Profiles

In the context of nucleophilic fluorination, the reagent is expected to provide a source of a nucleophilic fluoride ion (F-). The structure of this compound, however, makes it unsuitable for this role. The fluorine atom is rendered electron-deficient (electrophilic) by its covalent bond to the positively charged pyridinium ring. Furthermore, the tosylate counter-ion is a well-established non-nucleophilic anion. Based on available chemical literature, there are no documented applications or reactivity profiles of this compound acting as a reagent for nucleophilic fluorination.

Information on "this compound" and its specific applications as outlined is not available in the public domain.

Extensive research efforts to gather information on the chemical compound "this compound" and its specific roles in stereoselective fluorination, catalytic and co-catalytic functions in organic synthesis, and the analysis of competitive reactions and byproduct formation have yielded no relevant results.

Despite a thorough search of scientific databases and online resources, no publications, articles, or data could be found that specifically address the reactivity, mechanistic insights, or catalytic applications of this particular compound as detailed in the requested outline.

Therefore, it is not possible to generate the requested article on "Reactivity and Mechanistic Insights of this compound" with the specified sections and subsections due to the complete absence of available information on this subject.

Applications of 2 Fluoro 1,3 Dimethylpyridinium Tosylate in Advanced Organic Synthesis

Strategic Fluorination of Complex Organic Substrates

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds across various industries. 2-Fluoro-1,3-dimethylpyridinium tosylate serves as a valuable reagent in this context, enabling the synthesis of fluorinated molecules with potential applications in medicine, agriculture, and materials science. ontosight.ai

Synthesis of Fluorinated Active Pharmaceutical Ingredients and Drug Candidates

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. This compound is implicated in the synthesis of such fluorinated compounds, which are of significant interest for their potential biological activities. ontosight.ai For instance, fluorinated molecules are crucial in the development of radiotracers for positron emission tomography (PET) imaging, a key diagnostic tool in modern medicine. ontosight.ainih.gov The synthesis of these imaging agents often relies on the introduction of a fluorine-18 (B77423) isotope, and reagents that can facilitate this transformation are of high value. nih.gov

Development of Fluorinated Agrochemicals and Crop Protection Agents

The agrochemical industry has also benefited immensely from the unique properties imparted by fluorine. Many modern pesticides and herbicides contain fluorine, which can enhance their efficacy and selectivity. nih.gov this compound is noted for its utility in the synthesis of agrochemicals. ontosight.ai

A significant class of fluorinated agrochemicals includes trifluoromethylpyridine (TFMP) derivatives, which are used to protect crops from a variety of pests. nih.gov While the provided information does not directly link this compound to the synthesis of specific TFMP agrochemicals like Fluazifop-butyl or Chlorfluazuron, the general principle of its application in the synthesis of fluorinated heterocyclic compounds is relevant to this field. ontosight.ainih.gov The development of novel and more effective crop protection agents is an ongoing effort, and fluorination chemistry plays a pivotal role in this process.

Incorporation of Fluorine into High-Performance Polymers and Materials

The introduction of fluorine into polymers can lead to materials with exceptional properties, such as high thermal stability, chemical resistance, and low surface energy. These high-performance materials find use in a wide range of applications, from electronics to aerospace. The application of this compound extends to materials science, where it can be used in the synthesis of fluorinated compounds for the creation of advanced materials. ontosight.ai While specific examples of polymers synthesized using this reagent are not detailed in the search results, its role as a fluorinating agent suggests its potential in modifying existing polymers or in the synthesis of novel fluorinated monomers.

Controlled Synthetic Transformations via Alcohol Activation

Alcohols are abundant and readily available starting materials in organic synthesis. However, the hydroxyl group is a poor leaving group, which often necessitates its activation for subsequent transformations. masterorganicchemistry.com Pyridinium (B92312) salts can be effective in this regard.

Derivatization in Analytical Chemistry

In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for analysis by a particular technique. A close analogue, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), has been successfully employed as a derivatization reagent for the analysis of vitamin D metabolites by liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov

This derivatization targets the hydroxyl groups of the vitamin D metabolites, converting them into N-methylpyridyl ether salts. nih.gov This modification enhances the ionization efficiency of the analytes, leading to increased detection sensitivity. nih.govnih.gov The derivatization reaction with FMP-TS is reported to be rapid and straightforward. nih.gov A study demonstrated that this method allowed for the full chromatographic separation of vitamin D isomers and epimers, which is a significant analytical challenge. nih.gov The validated method showed excellent linearity, accuracy, and precision for the quantification of five different vitamin D3 metabolites in human serum. nih.govnih.gov The derivatized samples also exhibited good stability under storage conditions. nih.govnih.gov

Table 1: Performance of FMP-TS Derivatization for Vitamin D Metabolite Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Analyte Coverage | Five vitamin D3 metabolites | nih.govnih.gov |

| Detection Method | UHPLC-MS/MS | nih.gov |

| Key Advantage | Increased detection sensitivity and full chromatographic separation of isomers and epimers | nih.govnih.gov |

| Reaction Time | Less time required compared to other reagents like Amplifex and 4-phenyl-1,2,4-triazolin-3,5-dion | nih.gov |

| Linearity (r²) | 0.9977 - 0.9992 | nih.gov |

| Relative Recovery | 95% - 111% | nih.gov |

| Precision (CV) | 0.9% - 11.3% | nih.gov |

| Stability | Extracted derivatized serum samples stable for 24h at -20°C; specific derivatives stable for 1 week at -80°C | nih.govnih.gov |

This successful application of a closely related compound highlights the potential of this compound as a derivatization agent in analytical chemistry, particularly for compounds containing hydroxyl groups that are challenging to analyze directly by mass spectrometry.

Enhancement of Ionization and Detection Sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique, but its sensitivity can be limited by the poor ionization efficiency of certain analytes. Chemical derivatization is a key strategy to overcome this challenge by introducing a permanently charged or easily ionizable tag to the target molecule. This compound, a member of the 2-halopyridinium salt family, serves as an effective derivatizing agent for this purpose. nih.gov

The reagent functions by reacting with nucleophilic functional groups, such as hydroxyl groups, which are often poor leaving groups. nih.gov The reaction proceeds via a nucleophilic substitution, where the oxygen of the hydroxyl group attacks the pyridinium ring, displacing the fluoride (B91410). This process converts the neutral hydroxyl group into a positively charged N-methylpyridyl ether salt. nih.gov The introduction of this pre-ionized group significantly enhances the analyte's response in the mass spectrometer, leading to a substantial increase in detection sensitivity. nih.govtcichemicals.com This is particularly crucial for the analysis of molecules present at very low concentrations in complex biological matrices. tcichemicals.com

Research on the closely related analogue, 2-fluoro-1-methylpyridinium p-toluene sulfonate (FMP-TS), has demonstrated the effectiveness of this approach. Studies involving the analysis of vitamin D metabolites, which are notoriously difficult to detect due to low physiological concentrations and poor ionization, have shown that derivatization with this reagent leads to marked improvements in signal intensity. nih.govtcichemicals.com The derivatization reaction is noted for being rapid and straightforward to perform. nih.gov

Application in the Analysis of Biologically Relevant Molecules (e.g., Steroid Hormones)

The utility of this compound and its analogues extends to the quantitative analysis of various biologically crucial molecules, including steroid hormones and their metabolites. nih.gov The analysis of these compounds by LC-MS is often hampered by low endogenous levels, inefficient ionization, and interference from isomers and epimers. tcichemicals.com

Derivatization with reagents like FMP-TS addresses these issues by not only enhancing sensitivity but also improving chromatographic separation. tcichemicals.com In the case of vitamin D analysis, derivatization allowed for the successful measurement of five different vitamin D3 metabolites in human serum using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). nih.gov The method was validated to ensure high accuracy and precision. tcichemicals.com

The following tables summarize the performance metrics from a validated method using FMP-TS for the derivatization of vitamin D3 metabolites, showcasing the reliability of this derivatization strategy. tcichemicals.com

Table 1: Linearity and Precision of the FMP-TS Derivatization Method

| Analyte | Linearity Range (ng/mL) | Coefficient of Determination (r²) | Interday Precision (CV%) |

|---|---|---|---|

| 25-hydroxyvitamin D3 | 0.5 - 100 | 0.9992 | 1.8 - 7.5 |

| 3α-25-dihydroxyvitamin D3 | 0.5 - 100 | 0.9988 | 2.1 - 8.9 |

| 1,25-dihydroxyvitamin D3 | 0.05 - 10 | 0.9977 | 3.5 - 11.3 |

Data sourced from a study on FMP-TS, a close analogue of this compound. tcichemicals.com

Table 2: Recovery and Stability of FMP-TS Derivatized Analytes

| Analyte | Relative Recovery (%) | Stability of Derivatized Sample |

|---|---|---|

| 25-hydroxyvitamin D3 | 95 - 105% | Stable for 24h at -20°C |

| 1,25-dihydroxyvitamin D3 | 98 - 111% | Stable for 1 week at -80°C |

Data sourced from a study on FMP-TS, a close analogue of this compound. tcichemicals.com

These findings underscore the reagent's capacity to enable robust and sensitive quantification of challenging biological molecules. tcichemicals.com

Contributions to Peptide Synthesis and Amide Bond Formation

The formation of an amide bond is one of the most fundamental transformations in organic chemistry, central to the synthesis of peptides and pharmaceuticals. Reagents that facilitate this reaction under mild conditions with high efficiency and minimal side reactions are of paramount importance. 2-halopyridinium salts, the class of compounds to which this compound belongs, are well-established as effective condensing agents for this purpose. chem-station.com

These reagents, often referred to as Mukaiyama reagents after the pioneering work with 2-chloro-1-methylpyridinium (B1202621) iodide, activate the carboxylic acid component of the reaction. chem-station.comthieme-connect.com The process involves the formation of a highly reactive acyloxy-pyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine component, leading to the formation of the desired amide bond. A key advantage of using reagents like 2-chloro-1-methylpyridinium iodide is that they are known to cause less racemization, a critical factor in peptide synthesis where stereochemical integrity must be maintained. tcichemicals.com

The utility of this class of compounds is not limited to chloro-analogues. The closely related compound, 2-Fluoro-1-methylpyridinium p-Toluenesulfonate, is specifically categorized as a peptide coupling agent, confirming the applicability of 2-fluoropyridinium salts in amide bond formation. tcichemicals.com The reaction mechanism allows for the efficient coupling of amino acids, including those with bulky or sterically hindered side chains, to construct peptide chains. thieme-connect.comenamine.net The use of these pyridinium-based condensing agents represents a valuable strategy in both solution-phase and solid-phase peptide synthesis. masterorganicchemistry.com

Derivatives, Analogues, and Structural Modifications of 2 Fluoro 1,3 Dimethylpyridinium Tosylate

Design and Synthesis of Novel Pyridinium-Based Fluorinating Reagents

The development of novel pyridinium-based fluorinating agents is driven by the need for reagents with tunable reactivity and enhanced selectivity. The synthesis of these compounds, including N-fluoropyridinium salts, typically involves the direct fluorination of the corresponding pyridine (B92270) derivative. nih.gov A common method utilizes the reaction of a substituted pyridine with diluted fluorine gas in the presence of an appropriate acid or salt, which provides the counterion (e.g., triflate, tosylate). benthamscience.com

The general synthesis for N-fluoropyridinium salts can be described as follows:

Direct Fluorination: A pyridine derivative is reacted with a source of electrophilic fluorine, such as fluorine gas (F₂) diluted with an inert gas like nitrogen.

Counterion Exchange: The initially formed N-fluoropyridinium fluoride (B91410) is often unstable. It is converted to a more stable, non-hygroscopic salt by introducing a counterion like trifluoromethanesulfonate (B1224126) (triflate) or p-toluenesulfonate (tosylate). nih.gov

Researchers have developed various classes of these reagents to achieve a wide spectrum of fluorinating power, including non-counterion-bound salts, counterion-bound N-fluoropyridinium-sulfonates, and dimeric N,N'-difluorobipyridinium salts. benthamscience.com This variety allows for the selective fluorination of a diverse range of organic compounds with differing reactivities. benthamscience.com

Exploration of Structural Variations for Modulating Reactivity and Selectivity

The reactivity of N-fluoropyridinium salts as electrophilic fluorinating agents can be precisely controlled through structural modifications of the pyridine ring. The electronic nature of the substituents plays a crucial role in determining the fluorinating power of the reagent. researchgate.net

Key Findings on Structural Variations:

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano, chloro) on the pyridine ring enhances the fluorinating power of the N-F reagent. researchgate.netresearchgate.net Conversely, electron-donating groups (e.g., alkyl, methoxy) decrease the reactivity. researchgate.netresearchgate.net This effect is correlated with the pKa values of the parent pyridines; a lower pKa corresponds to a more powerful fluorinating agent. researchgate.net For 2-Fluoro-1,3-dimethylpyridinium tosylate, the two methyl groups are electron-donating, suggesting it would be a milder fluorinating agent compared to unsubstituted or electron-withdrawn analogues.

Substituent Position: The position of the substituents also significantly influences reactivity. Theoretical studies on disubstituted N-fluoropyridinium salts have shown that specific substitution patterns, such as a 2,6-dinitro substitution, can result in highly effective fluorinating reagents with the lowest reaction energy barriers. researchgate.net

Counterion Influence: While the primary influence on reactivity comes from the pyridine substituents, the counterion can also play a role, mainly in the salt's stability and solubility.

Zwitterionic Systems: To create reagents with a broad range of fluorinating power and high selectivity, zwitterionic N-fluoropyridinium salts, such as N-fluoropyridinium-2-sulfonates, have been synthesized. nih.gov The nature of the substituents in these systems also modulates their reactivity. nih.gov

The table below illustrates the effect of substituents on the fluorinating power of N-fluoropyridinium salts.

| Substituent on Pyridine Ring | Electronic Nature | Expected Fluorinating Power |

| -NO₂ | Strongly Electron-Withdrawing | High |

| -CN | Electron-Withdrawing | Moderate-High |

| -Cl | Weakly Electron-Withdrawing | Moderate |

| -H | Neutral | Baseline |

| -CH₃ | Electron-Donating | Low |

| -OCH₃ | Strongly Electron-Donating | Very Low |

Synthesis and Applications of Fluorinated Pyridine Analogues in Bioactive Compound Development

Fluorinated pyridine analogues are crucial building blocks in medicinal and agricultural chemistry due to the unique properties imparted by the fluorine atom. uni-muenster.deeurekalert.org Reagents like this compound and its analogues are instrumental in the synthesis of these valuable compounds.

The introduction of fluorine can be achieved through various methods, including the direct C-H fluorination of pyridines. For instance, silver(II) fluoride has been used for the site-selective fluorination of pyridines and diazines, yielding 2-fluoropyridines. acs.org These intermediates can then undergo nucleophilic aromatic substitution (SNAr) to introduce a wide range of functional groups at the 2-position. acs.org

A significant application is the synthesis of fluorinated piperidines, which are prevalent motifs in pharmaceuticals. eurekalert.orgnih.gov These are often prepared by the hydrogenation of the corresponding fluorinated pyridines. nih.govacs.org The development of chemoselective hydrogenation methods that preserve the C-F bond is a key advancement in this area. acs.org

The synthesis of complex bioactive molecules often relies on the strategic incorporation of fluorinated pyridine rings. For example, fluorinated pyrrolo[3,4-b]pyridin-5-ones have been synthesized and investigated for their potential biological activities. mdpi.com Furthermore, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, such as [¹⁸F]fluoroethyl tosylate, highlights the utility of tosylate precursors in developing diagnostic agents for neurodegenerative diseases. nih.govgoogle.comrug.nl

The table below provides examples of bioactive compound classes containing fluorinated pyridine or piperidine (B6355638) moieties.

| Compound Class | Synthetic Precursor | Therapeutic Area/Application |

| Fluorinated Piperidines | Fluoropyridines | Pharmaceuticals, Agrochemicals |

| Fluorinated Pyrrolo[3,4-b]pyridin-5-ones | Fluorinated Aromatic Aldehydes | Antiviral (potential) |

| ¹⁸F-Radiolabeled Styrylpyridines | Tosylate Precursors | PET Imaging for Alzheimer's Disease |

| Difluoromethylated Pyridines | Pyridine Derivatives | Drug Candidates, Agrochemicals |

Investigation of Fluoro-Substitution Effects on Molecular Structure and Function

The substitution of hydrogen with fluorine in pyridine-containing molecules has profound effects on their structure and function, which is a key reason for their prevalence in drug discovery.

Key Effects of Fluoro-Substitution:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. This often leads to an improved pharmacokinetic profile for fluorinated drugs.

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and improve binding to hydrophobic pockets in protein targets. mdpi.com

Bioisosterism: The fluoroalkene moiety can serve as a bioisostere for the amide bond. This substitution can increase hydrolytic stability and membrane permeability while maintaining the necessary electronic and steric properties for biological activity. chemrxiv.org

Conformational Control: Fluorine's high electronegativity and steric requirements can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological receptor.

Binding Affinity: The introduction of fluorine can alter the electronic distribution of a molecule, potentially leading to stronger binding interactions with target proteins through dipole-dipole or hydrogen bonding interactions.

The position of the fluorine atom is critical. For instance, the placement of a difluoromethyl group on a pyridine ring significantly impacts the efficacy of potential drug candidates. uni-muenster.de The ability to selectively introduce fluorine at specific positions, as offered by modern synthetic methods, is therefore of paramount importance in the development of new bioactive compounds. uni-muenster.de

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-Fluoro-1,3-dimethylpyridinium tosylate by mapping the magnetic environments of its constituent nuclei, primarily ¹H, ¹³C, and ¹⁹F.

High-resolution ¹H NMR spectroscopy is a primary tool for confirming the presence and arrangement of protons in the 2-Fluoro-1,3-dimethylpyridinium cation and the tosylate anion. The spectrum is expected to show distinct signals for the aromatic protons on both the pyridinium (B92312) and benzene (B151609) rings, as well as the aliphatic protons of the three methyl groups.

The protons on the pyridinium ring are deshielded due to the ring's positive charge and the inductive effects of the nitrogen and fluorine atoms, causing them to appear at a lower field (higher ppm). The methyl groups attached to the pyridinium ring will also be shifted downfield compared to neutral molecules. The tosylate anion will exhibit characteristic signals for its aromatic protons and its methyl group. By analyzing the chemical shifts, integration values, and coupling patterns, a complete proton assignment can be achieved.

To illustrate the expected signals, data from the closely related compound, 2,6-dimethylpyridinium p-toluenesulfonate, can be considered. In a DMSO-d₆ solvent, the pyridinium and tosylate protons are clearly resolved.

Table 1: Representative ¹H NMR Data for Related Pyridinium Tosylate Structures Data based on analogous compound 2,6-dimethylpyridinium p-toluenesulfonate in DMSO-d₆.

| Assignment | Chemical Shift (δ) ppm (Exemplary) |

|---|---|

| Pyridinium Ring Protons | 8.35, 7.72 |

| Tosylate Aromatic Protons | 7.51, 7.13 |

| Pyridinium Methyl Protons | 2.68 |

This interactive table provides exemplary chemical shifts based on known related structures to approximate the spectrum of this compound.

¹³C NMR spectroscopy is used to map the carbon framework of the entire salt. The spectrum will display signals for each unique carbon atom in both the cation and the anion. The carbon atom bonded to the fluorine (C2) will show a characteristic large coupling constant (¹JCF), providing direct evidence of fluorination. The chemical shifts of the pyridinium ring carbons are influenced by the electronegativity of the nitrogen and fluorine atoms and the ring's aromaticity and positive charge.

Data for the precursor 2-Fluoro-3-methylpyridine and related pyridinium salts can be used to predict the chemical shifts for the target molecule's carbon skeleton. chemicalbook.com

Table 2: Predicted ¹³C NMR Resonances for the 2-Fluoro-1,3-dimethylpyridinium Cation Predictions based on analysis of related structures.

| Carbon Atom Assignment | Predicted Chemical Shift (δ) ppm Range |

|---|---|

| C2 (C-F) | 155 - 165 (with large C-F coupling) |

| C3 (C-CH₃) | 120 - 130 |

| C4 | 140 - 150 |

| C5 | 125 - 135 |

| C6 | 145 - 155 |

| N-CH₃ | 45 - 55 |

This interactive table outlines the predicted chemical shift ranges for the carbon atoms in the pyridinium cation, highlighting the expected downfield shift of the carbon attached to fluorine.

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for analyzing fluorinated compounds. thermofisher.com Given that ¹⁹F has a natural abundance of 100% and a wide chemical shift range, it provides a clear and unambiguous signal for the fluorine atom in this compound. huji.ac.ilbiophysics.org The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for confirming the successful incorporation of fluorine onto the pyridinium ring. thermofisher.com For an aryl fluoride (B91410), the signal is expected in a characteristic region of the ¹⁹F NMR spectrum. ucsb.edu The presence of a single signal confirms the monofluorination of the pyridinium ring. Furthermore, coupling between the fluorine nucleus and adjacent protons (³JHF) can be observed, providing additional structural confirmation.

Mass Spectrometry (MS) for Molecular Identity and Purity Assessment

Mass spectrometry is employed to confirm the molecular weight of the 2-Fluoro-1,3-dimethylpyridinium cation and to assess the purity of the compound. The molecular weight of the intact salt is 297.34 g/mol . sielc.com In typical MS experiments (e.g., electrospray ionization), the salt dissociates, and the cation is detected as a distinct peak.

The expected exact mass of the 2-Fluoro-1,3-dimethylpyridinium cation (C₇H₉FN⁺) is approximately 126.07 m/z. Observing this peak provides strong evidence for the molecular identity of the cationic component of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of mass spectrometry, making it an ideal technique for analyzing the purity of this compound and identifying any non-volatile impurities. sielc.com Reverse-phase HPLC methods can be used for separation. sielc.com For MS-compatible applications, the mobile phase typically uses volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) instead of non-volatile acids such as phosphoric acid. sielc.com This setup allows for the separation of the target compound from starting materials, reagents, or side-products, with the mass spectrometer providing definitive identification of each separated component based on its mass-to-charge ratio. The technique has proven effective for analyzing related pyridinium salts. nih.govnih.gov

During the synthesis of this compound, volatile byproducts or residual solvents may be present. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful technique for identifying these volatile components. In this method, the vapor phase above the sample is injected into a GC-MS system. The gas chromatograph separates the volatile compounds, which are then identified by the mass spectrometer based on their unique mass spectra and fragmentation patterns. This is crucial for quality control, ensuring that the final product is free from potentially interfering volatile impurities.

X-ray Crystallography for Precise Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and ions in the solid state is definitively determined by single-crystal X-ray diffraction. To date, a public domain crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC) or other publicly accessible crystallographic databases based on the conducted searches. However, analysis of closely related substituted methylpyridinium salts provides valuable insight into the expected structural features, such as crystal packing, bond lengths, bond angles, and intermolecular interactions.

Studies on various N-methylpyridinium derivatives reveal common structural motifs. For instance, the crystal structures of several stilbazolium derivatives, which contain a 1-methylpyridinium core, have been extensively analyzed. 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) was found to crystallize in the monoclinic system with a P21/c space group. nih.gov Similarly, 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium Iodide (MMPI) adopts a monoclinic structure with a P121/C1 space group. mdpi.com Another related class, 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenides, shows that the choice of the counter-ion can influence the crystal system. The chloride salt crystallizes in the centrosymmetric P21/n space group, whereas the bromide and iodide salts crystallize in the orthorhombic P212121 space group. nih.gov

In these structures, the pyridinium ring is typically planar, and the molecular conformation is stabilized by a network of intermolecular interactions, primarily hydrogen bonds and ion-pairing interactions between the pyridinium cation and the counter-anion. For example, in the 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, a significant N–H⋯Halogen hydrogen bond is observed. nih.gov The crystal structure of 3,4-dicarboxy-1-methylpyridinium inner salt demonstrates how intermolecular O–H⋯O hydrogen bonds can link molecules into infinite chains. researchgate.net

Table 1: Crystallographic Data for Related Substituted Methylpyridinium Salts

| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |

|---|---|---|---|---|---|

| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | C₁₆H₁₉N₂Br | Monoclinic | P21/c | Not specified | nih.gov |

| 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium Iodide (MMPI) | C₁₅H₁₆NO⁺·I⁻ | Monoclinic | P121/C1 | Not specified | mdpi.com |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride | C₁₄H₁₅N₂O⁺·Cl⁻ | Monoclinic | P21/n | N–H⋯Cl hydrogen bond | nih.gov |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide | C₁₄H₁₅N₂O⁺·Br⁻ | Orthorhombic | P212121 | N–H⋯Br hydrogen bond | nih.gov |

| 3,4-dicarboxy-1-methylpyridinium inner salt | C₈H₇NO₄ | Monoclinic | P21/c | O–H⋯O hydrogen bonds | researchgate.net |

UV-Visible Spectroelectrochemical Studies (Applicable to related pyridinium complexes)

UV-Visible spectroelectrochemistry is a powerful analytical technique that combines electrochemistry with UV-Visible spectroscopy to provide information about the electronic structure of species undergoing redox reactions. By monitoring changes in the UV-Vis absorption spectrum as a potential is applied to a solution, it is possible to identify and characterize transient intermediates and final products of electrochemical processes. This method is particularly applicable to the study of pyridinium complexes and their derivatives.

The electrochemical behavior of pyridinium cations is a subject of significant interest, particularly in the context of electrocatalysis. Mechanistic studies on pyridinium itself show that its reduction potential and electrochemical reversibility are highly dependent on the electrode material. nih.gov For instance, surface-enhanced Raman (SER) spectroelectrochemistry, a related technique, has been used to identify adsorbed species on electrode surfaces during pyridinium electrochemistry, although in some cases, evidence for a simple pyridinium radical was not found. nih.gov

Spectroelectrochemical studies on more complex pyridinium-related systems have yielded detailed mechanistic insights. In the electrochemical oxidation of N-substituted 1,4-dihydropyridine (B1200194) derivatives, UV-Vis spectroscopy can track the conversion to the corresponding pyridinium salt. The initial 1,4-dihydropyridine derivatives typically show two absorption bands around 230 nm and 350 nm. Upon applying an anodic potential, these bands decrease in intensity, while a new absorption band appears at approximately 282 nm, corresponding to the formation of the N-substituted pyridinium salt.

This technique has also been employed to elucidate the complex redox mechanisms of heterobimetallic porphyrin-corrole dyads where pyridine (B92270) acts as a ligand. Combined electrochemical and UV-visible spectroelectrochemical methods have been used to study the reduction of these large complexes. The changes in the UV-vis spectra, such as the appearance of a band at 603 nm, can be correlated with specific redox events like the Co(III)/Co(II) transition and the associated gain or loss of pyridine axial ligands.

Table 2: Examples of UV-Visible Spectroelectrochemical Studies on Pyridinium-Related Systems

| System Studied | Electrochemical Process | Key Spectral Changes | Inferred Mechanism/Product | Ref. |

|---|---|---|---|---|

| Pyridinium | Electroreduction | Shift in hydrogen evolution potential; no direct evidence for pyridinium radical | Surface-dependent reduction; pyridinium acts as a proton source | nih.gov |

| N-substituted 1,4-Dihydropyridines | Anodic Oxidation | Decrease of bands at ~230/350 nm; appearance of new band at ~282 nm | Formation of N-substituted pyridinium salt | |

| Porphyrin-corrole dyads with pyridine | Multi-step reduction | Appearance of new bands (e.g., 603 nm) corresponding to specific M(III)/M(II) transitions | Gain/loss of pyridine ligands upon metal center reduction |

Computational and Theoretical Investigations

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are at the forefront of modern chemical research, offering detailed insights into molecular characteristics that are often difficult to probe experimentally. For 2-Fluoro-1,3-dimethylpyridinium tosylate, these approaches are crucial for understanding its stability, reactivity, and the subtle interplay of electronic effects that govern its chemical behavior.

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms and energy landscapes of chemical reactions involving N-fluoropyridinium salts. researchgate.net DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311G(d,p)), allow for the geometry optimization of reactants, transition states, and products. researchgate.netmdpi.com This provides a quantitative picture of the reaction pathway, including the activation energies that determine reaction rates.

For electrophilic fluorination reactions, where the N-fluoropyridinium cation transfers a fluorine atom to a nucleophile, DFT studies have shown that the reactivity is highly dependent on the substituents on the pyridine (B92270) ring. researchgate.net Electron-withdrawing groups tend to increase the fluorinating power of the reagent by making the N-F bond more polarized and the fluorine atom more electrophilic. researchgate.net Conversely, electron-donating groups decrease this power. researchgate.net

DFT calculations are also used to determine the thermodynamics of these reactions, predicting whether a reaction is likely to be exergonic or endergonic. For instance, in the fluorination of benzene (B151609) by various N-fluoropyridinium salts, DFT has been used to calculate the single-point energies of all stationary points along the reaction coordinate, providing a detailed energy profile for the transformation. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Pyridinium (B92312) Salt Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311G(d,p) | Geometry optimization and frequency calculations of fluorination reactions. | researchgate.net |

| M06-2X | 6-311++G(d,p) | Single-point energy correction for higher accuracy in reaction energetics. | researchgate.net |

| B3LYP-D3 | def2-TZVPP | Calculation of proton affinities and electrostatic potentials. | nih.gov |

| M08-HX | --- | Comparison of relative product stabilities. | mdpi.com |

The solid-state structure and solution behavior of this compound are governed by a network of noncovalent interactions. These include hydrogen bonds, ion pairing, and electrostatic effects, which can be effectively studied using computational methods.

Electrostatic potential (ESP) maps, calculated using methods like B3LYP-D3/def2-TZVPP, illustrate the charge distribution on the molecular surface. nih.gov For pyridinium cations, the ESP is most positive around the N-H or N-alkyl groups, indicating these are the primary sites for interaction with anions. nih.gov The region above and below the aromatic ring often exhibits a region of depleted electron density, known as a π-hole, which can lead to anion-π interactions. nih.gov In fluorinated pyridinium salts, the fluorine substituents can also participate in specific interactions, such as halogen bonds (e.g., C-F···anion) or fluorine-specific hydrogen bonds, which further influence the supramolecular assembly. nih.gov

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations offer a dynamic picture of molecular behavior, which is particularly relevant for understanding interactions in complex biological systems and for analyzing the conformational landscape of flexible molecules.

While specific studies on this compound itself in biological systems are not prevalent, the broader class of fluorinated pyridines and related heterocyclic compounds are of significant interest in medicinal chemistry. mdpi.comnih.govuni-muenster.de Molecular docking and molecular dynamics (MD) simulations are key computational tools used to predict and analyze how these molecules might bind to biological targets like enzymes. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and estimating the strength of the interaction. For example, docking studies have been used to assess the binding affinity of fluorinated pyridine derivatives to viral proteins, helping to identify potential drug candidates. mdpi.comresearchgate.net Following docking, MD simulations can be employed to study the stability and flexibility of the ligand-protein complex over time, providing a more realistic view of the binding event in a solvated environment. mdpi.com These simulations help to understand how the introduction of fluorine atoms can enhance binding affinity through favorable interactions or by altering the molecule's pharmacokinetic properties. mdpi.com

The three-dimensional shape of a molecule and the spatial arrangement of its orbitals (stereoelectronic effects) can have a profound impact on its reactivity. For substituted pyridinium rings, conformational analysis is important for understanding how the orientation of substituents affects accessibility to the reactive centers.

Computational methods, such as those based on DFT or ab initio calculations (e.g., MP2 with cc-pVTZ basis sets), can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. researchgate.net For example, in 2'-deoxy-2'-fluoro-arabinofuranosylcytosine, a related fluorinated heterocyclic system, NMR and computational analysis revealed an equilibrium between different puckering conformations of the furanose ring, which influences its biological activity. nih.gov

In the case of this compound, the orientation of the methyl groups and the tosylate counter-ion relative to the pyridine ring can influence the accessibility of the fluorine atom at the C2 position for nucleophilic attack. Stereoelectronic effects, such as the alignment of the C-F bond with the π-system of the ring, can also modulate its reactivity. The presence of the fluorine atom, being highly electronegative, significantly shortens the adjacent N–C(2) bond, an effect that has been computationally verified in other 2-halopyridines. researchgate.net This structural perturbation, in turn, influences the electronic properties and reactivity of the entire molecule.

Computational Prediction of Reaction Pathways and Transition States

A primary application of computational chemistry in the study of reactive species like this compound is the a priori prediction of reaction pathways and the characterization of their associated transition states. This predictive capability is invaluable for understanding reaction mechanisms, rationalizing product distributions, and designing new chemical transformations. chemrxiv.orgchemrxiv.org

Automated reaction prediction algorithms can systematically explore potential reaction channels for a given set of reactants. chemrxiv.orgchemrxiv.org These methods often start by generating a series of possible bond-breaking and bond-forming events and then use computational methods to evaluate the feasibility of each pathway. For a reagent like this compound, this could involve predicting the outcomes of reactions with various nucleophiles.

Once a potential reaction pathway is identified, high-level quantum chemical calculations are performed to locate the transition state (TS) structure, which represents the energy maximum along the reaction coordinate. The energy of the TS determines the activation barrier of the reaction. For N-fluoropyridinium salts reacting with nucleophiles, the TS typically involves the partial formation of a new bond to the fluorine atom and the partial breaking of the N-F bond. researchgate.net The geometry and electronic structure of the TS provide crucial details about the mechanism, for example, whether the reaction proceeds through a concerted or stepwise pathway. While semi-empirical methods like GFN2-xTB can be used for initial, rapid screening of pathways, more accurate DFT calculations are generally required to obtain reliable transition state energies. chemrxiv.org

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly guiding the development of new synthetic methods for fluorinating agents and their applications. acsgcipr.orgresearchgate.net A primary goal is to minimize the generation of hazardous waste and select reagents to reduce safety issues. acsgcipr.org For electrophilic fluorinations, this includes using the least reactive reagent necessary to achieve the desired transformation and avoiding large molar excesses. acsgcipr.org The choice of solvent is also critical, with a focus on minimizing potential safety and environmental impacts. acsgcipr.org

Future research will likely focus on several key areas to improve the sustainability of processes involving reagents like 2-Fluoro-1,3-dimethylpyridinium tosylate:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For pyridinium-based reagents, this could involve developing catalytic cycles or more efficient one-pot procedures. mdpi.com

Recyclable Reagents: Creating systems where the fluorinating agent or its precursor can be recovered and reused. For instance, after a successful fluorination reaction, the spent reagent could be isolated and regenerated, potentially using processes that avoid organic solvents. acs.org

Benign Solvents: Moving away from toxic or environmentally harmful solvents towards greener alternatives, such as water or other biodegradable options. Some C-H fluorination reactions have already been successfully demonstrated in pure water at room temperature. bohrium.com

The source of fluorine itself is a consideration for sustainability. All fluorine reagents are derived from fluorspar (CaF2), which is considered to be at medium risk of depletion. acsgcipr.org This underscores the need for efficient and conservative use of fluorine in chemical synthesis. acsgcipr.org

Discovery of Novel Reactivity and Applications in Unexplored Organic Transformations

While N-fluoropyridinium salts like this compound are established electrophilic fluorinating agents, there is significant potential to uncover new modes of reactivity and expand their use in organic synthesis. springernature.comtandfonline.com Research is moving beyond traditional fluorination of activated substrates to tackle more challenging and previously unexplored transformations. purdue.edu

Emerging areas of interest include:

Late-Stage C-H Fluorination: A major goal in medicinal chemistry is the direct introduction of fluorine into complex molecules at a late stage of the synthesis. numberanalytics.com This allows for the rapid generation of analogues without redesigning the entire synthetic route. Developing pyridinium-based reagents with high selectivity for specific C-H bonds in complex substrates, such as pharmaceuticals and natural products, is a key objective. acs.org For example, selective C-H fluorination has been achieved for the vicinal position of pyridines and diazines using other fluorinating systems, suggesting a promising avenue for N-fluoropyridinium salts. tandfonline.compkusz.edu.cn

Catalytic and Asymmetric Fluorination: The use of catalysts can enhance the efficiency and selectivity of fluorination reactions. numberanalytics.com Future work will likely involve developing catalytic systems that work in concert with pyridinium (B92312) salts to achieve transformations not possible with the reagent alone. A particularly important goal is the development of enantioselective fluorination methods to create chiral fluorinated molecules, which are highly valuable in the pharmaceutical industry. numberanalytics.com

Novel Reaction Cascades: Integrating the fluorination step into multi-component reactions or reaction cascades can build molecular complexity efficiently. mdpi.com For example, a one-pot methodology combining a three-component reaction with a subsequent cascade sequence has been used to synthesize complex fluorinated heterocycles. mdpi.com Exploring the compatibility of this compound in such sequences could lead to novel and powerful synthetic strategies.

Fluorination of Unconventional Nucleophiles: Research into the fluorination of a wider range of nucleophiles beyond common carbon-centered ones could open new synthetic doors. This includes exploring reactions with organometallic species, enolates, and other soft nucleophiles under novel conditions.

The table below summarizes some recent research findings in the application of advanced fluorination techniques.

| Research Finding | Substrate Class | Key Outcome |

| Silver(II) fluoride-mediated selective C–H fluorination | Pyridines and diazines | Synthesis of fluorinated heterocycles like 2-fluoropyridines. tandfonline.com |

| One-pot multi-component reaction (MCR) and cascade sequence | α-isocyanoacetamides, aminoquinolines, fluorinated aromatic aldehydes | Synthesis of complex fluorinated-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com |

| Site-selective fluorination followed by SNAr | Complex drug molecules (e.g., etoricoxib) | Late-stage functionalization of medicinally active pyridines. acs.org |

Rational Design and Synthesis of Next-Generation Fluorinating Reagents with Enhanced Performance

The development of new fluorinating agents is a continuous effort driven by the need for improved reactivity, selectivity, stability, and safety. numberanalytics.comnumberanalytics.comnumberanalytics.com While "second-generation" electrophilic reagents, including N-fluoropyridinium salts, are highly effective, they can be limited by strong electrophilic or oxidative character, which can lead to unwanted side reactions. springernature.comresearchgate.net

The rational design of "third-generation" reagents aims to overcome these limitations. A key strategy involves fine-tuning the electronic properties of the reagent to achieve more subtle and controlled reactivity. springernature.com For example, a new class of reagents, the N-fluoro-N-arylsulfonamides (NFASs), were specifically designed to have lower N–F bond dissociation energies, making them highly effective for radical fluorination under mild conditions while minimizing undesired electrophilic processes. springernature.comresearchgate.net

Future design principles for pyridinium-based reagents will likely incorporate these strategies:

Modulating Reactivity: Systematically modifying the substituents on the pyridine (B92270) ring can alter the reagent's electrophilicity. Electron-withdrawing groups generally increase reactivity, while electron-donating groups can temper it. This allows for the creation of a toolkit of reagents tailored for specific applications. numberanalytics.com

Enhancing Selectivity: Introducing directing groups onto the pyridinium scaffold could improve regio- and stereoselectivity. numberanalytics.com Chiral auxiliaries can be incorporated to develop reagents for asymmetric fluorination.

Improving Stability and Handling: Research aims to produce reagents that are more stable, less hygroscopic, and safer to handle than existing options, without compromising their reactivity. springernature.comnumberanalytics.com This is crucial for their adoption in large-scale industrial processes.

New Cation-Anion Combinations: The counteranion of a pyridinium salt, while not directly involved in the fluorine transfer, can influence reactivity and physical properties in subtle ways. wikipedia.org Exploring different counteranions, such as tosylates, triflates, or tetrafluoroborates, can optimize reagent performance for specific reaction conditions.

The following table outlines key criteria considered in the design and selection of modern fluorinating agents.

| Design Criterion | Desired Property | Rationale |

| Reactivity | Sufficiently reactive for mild conditions | Avoids harsh conditions that can decompose sensitive substrates. numberanalytics.com |

| Selectivity | High selectivity for the target site | Minimizes side reactions and improves product purity and yield. numberanalytics.comnumberanalytics.com |

| Stability | Stable under reaction and storage conditions | Ensures consistent results and minimizes safety risks. springernature.comnumberanalytics.com |

| Compatibility | Compatible with various functional groups | Allows for application in the late-stage fluorination of complex molecules. numberanalytics.com |

Advanced Mechanistic Investigations to Unravel Complex Reaction Pathways

A deep understanding of reaction mechanisms is crucial for optimizing existing fluorination methods and for the rational design of new reagents and processes. The precise mechanism of electrophilic fluorination by N-F reagents remains a subject of ongoing investigation and debate. wikipedia.org The central question is whether the reaction proceeds through a direct bimolecular nucleophilic substitution (SN2) pathway or involves a single-electron transfer (SET) process. wikipedia.org

Advanced analytical and computational techniques are being employed to shed light on these complex pathways:

Kinetic Studies: Detailed kinetic analyses of fluorination reactions help to determine reaction orders, activation energies, and the influence of various reaction parameters (solvent, temperature, concentration). numberanalytics.comrsc.org This quantitative data is essential for distinguishing between proposed mechanisms.

Computational Chemistry: Theoretical calculations, such as Density-Functional Theory (DFT), are powerful tools for modeling reaction intermediates and transition states. researchgate.net They can be used to calculate bond dissociation energies and predict reaction pathways, providing insights that are often difficult to obtain experimentally. springernature.com For example, calculations have been used to optimize the design of N-fluoro-N-arylsulfonamides (NFASs) by minimizing their N-F bond dissociation energy. springernature.com

Spectroscopic Analysis: In-situ spectroscopic techniques can help identify transient intermediates, which are critical pieces of evidence in mechanistic puzzles. For instance, 19F NMR is a powerful tool for monitoring fluorination reactions and identifying intermediates. researchgate.net

Isotope Labeling Studies: The use of isotopes can help trace the path of atoms throughout a reaction, providing clear evidence for or against certain mechanistic steps.

Unraveling these mechanisms will allow chemists to better predict reaction outcomes, control selectivity, and troubleshoot unexpected results. For example, understanding whether a reaction proceeds via a radical (SET) or ionic (SN2) pathway is critical for predicting potential side reactions and for selecting the optimal reaction conditions to favor the desired product. bohrium.com

常见问题

Q. What are the recommended storage and handling protocols for 2-Fluoro-1,3-dimethylpyridinium tosylate to ensure chemical stability and safety?

- Methodological Answer : Store the compound in a cool, dry environment (<25°C) away from moisture and incompatible substances (e.g., strong oxidizing agents). Use airtight containers to prevent hygroscopic degradation. Handling requires personal protective equipment (PPE), including nitrile gloves, chemical-resistant lab coats, and eye protection (splash goggles or face shields). In case of skin contact, immediately rinse with water for 15 minutes and seek medical attention . Transport under UN 3261 (corrosive solid, acidic, organic) with packaging group III .

Q. How can researchers mitigate risks associated with the corrosive nature of this compound during synthetic procedures?

- Methodological Answer : Conduct reactions in fume hoods with proper ventilation. Use inert atmospheres (e.g., nitrogen or argon) for moisture-sensitive steps. Neutralize spills with sodium bicarbonate or other weak bases. Monitor local skin reactions (LSRs) such as erythema during prolonged use, and implement engineering controls (e.g., closed-system reactors) to minimize exposure .

Q. What synthetic strategies are employed to prepare this compound?

- Methodological Answer : The compound is synthesized via quaternization of 2-fluoro-1,3-dimethylpyridine with p-toluenesulfonic acid. Key steps include:

- Dissolving the pyridine derivative in an anhydrous solvent (e.g., dichloromethane).

- Slow addition of p-toluenesulfonic acid under controlled temperature (0–5°C).

- Purification by recrystallization from ethanol/water mixtures.